The synthesis of Temsirolimus-d7 involves several key methods that leverage deuteration techniques to modify the original Temsirolimus structure. The technical details of its synthesis typically include:
The detailed protocols for the synthesis can vary based on the specific desired isotopic labeling and purity requirements.
Temsirolimus-d7 has a complex molecular structure characterized by its large size and multiple functional groups. The molecular formula is , with a molecular weight of approximately 1040.31 g/mol.
Temsirolimus-d7 participates in various chemical reactions typical of mTOR inhibitors:
These reactions are crucial for understanding how the compound behaves in biological systems compared to its non-deuterated form.
Temsirolimus-d7 exerts its effects primarily through inhibition of the mTOR signaling pathway.
Data from various studies indicate that this mechanism is effective in reducing tumor growth in various cancer models.
Relevant data from studies show that deuteration can enhance stability and alter metabolic pathways, which is significant for research applications.
Temsirolimus-d7 is primarily used in scientific research, particularly:
This compound's unique properties make it an essential resource for researchers exploring targeted therapies and drug development processes.
Stable isotope labeling leverages non-radioactive isotopes—such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—to create isotopologues of bioactive molecules. These labeled compounds exhibit nearly identical physicochemical and biological behaviors to their native counterparts but are distinguishable via mass-sensitive detection methods. The core principles governing their application include:
Table 1: Key Stable Isotopes Used in Pharmaceutical Research [4] [5] [9]
| Isotope | Natural Abundance (%) | Mass Difference (Da) | Primary Analytical Application |
|---|---|---|---|
| ¹H (Protium) | 99.98 | - | Baseline for MS detection |
| ²H (Deuterium) | 0.02 | +1.00 | Metabolic studies, internal standards |
| ¹²C | 98.89 | - | Baseline for MS detection |
| ¹³C | 1.11 | +1.00 | Metabolic flux analysis, NMR spectroscopy |
| ¹⁴N | 99.63 | - | Baseline for MS detection |
| ¹⁵N | 0.37 | +1.00 | Protein dynamics studies |
The utility of stable isotopes extends beyond basic tracking; they enable absolute quantification in complex matrices through isotope dilution mass spectrometry (IDMS). In this technique, a known concentration of deuterated standard is spiked into biological samples (e.g., blood, tissue), and the analyte-to-standard signal ratio provides concentration data unaffected by extraction efficiency variations or ionization suppression [9] [10]. Furthermore, isotopes like ¹³C facilitate nuclear magnetic resonance (NMR) studies by providing detectable nuclear spins absent in ¹²C, allowing non-destructive structural elucidation of metabolites [4].
Mammalian target of rapamycin (mTOR) inhibitors like temsirolimus represent a cornerstone of targeted cancer therapy due to their ability to disrupt critical pathways regulating cell proliferation, angiogenesis, and survival. Temsirolimus itself is a prodrug that undergoes rapid CYP3A4-mediated conversion to its active metabolite, sirolimus (rapamycin), which complexes with FKBP12 to allosterically inhibit mTOR kinase activity [1] [7]. This metabolic lability introduces significant challenges for accurate pharmacokinetic (PK) monitoring:
Deuterated analogs directly address these challenges. Temsirolimus-d7—featuring seven deuterium atoms at strategic positions—provides an ideal internal standard that mirrors the extraction efficiency, chromatographic behavior, and ionization response of native temsirolimus while resolving mass spectrometric overlap. When spiked into whole blood samples, it enables simultaneous quantification of both prodrug and metabolite with minimal cross-talk, as demonstrated in validated LC-MS/MS assays achieving lower limits of quantification (LLOQ) of 0.25 ng/mL for temsirolimus and 0.10 ng/mL for sirolimus [10].
Table 2: Deuterated Analogs in mTOR Inhibitor Research [8] [10]
| Compound | Deuterated Positions | Molecular Formula | Primary Application |
|---|---|---|---|
| Temsirolimus-d7 | Methyl groups (7x ²H) | C₅₆H₈₀D₇NO₁₆ | LC-MS/MS internal standard |
| Sirolimus-d3 | Methoxy groups (3x ²H) | C₅₁H₇₉D₃NO₁₃ | Metabolite quantification |
| Everolimus-d4 | Cyclohexyl group (4x ²H) | C₅₃H₈₂D₄NO₁₄ | Preclinical PK studies |
The synthesis of deuterated pharmaceutical standards requires meticulous planning to ensure isotopic incorporation sites resist metabolic exchange and maintain analytical utility. For Temsirolimus-d7, deuterium atoms are strategically positioned at metabolically inert methyl groups to avoid kinetic isotope effects (KIEs) that could alter enzymatic processing:
The power of position-specific deuteration is exemplified in simultaneous LC-MS/MS assays for temsirolimus and sirolimus. Here, Temsirolimus-d7 serves as the internal standard for the prodrug, while Sirolimus-d3 (deuterated at methoxy groups) quantifies the active metabolite. Chromatographic separation on a BDS Hypersil C8 column (50 × 3.0 mm, 5 μm) with methanol/water/formic acid mobile phases resolves both analytes within 5 minutes. Detection employs positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) of specific transitions:
Table 3: MRM Transitions for Temsirolimus-d7 and Related Analytes [10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Temsirolimus | [M+NH₄]⁺ 1030.6 | 1000.5 (NH₄-loss) | 22 |
| Temsirolimus-d7 | [M+NH₄]⁺ 1037.6 | 1007.5 (NH₄-loss) | 22 |
| Sirolimus | [M+Na]⁺ 936.5 | 882.4 | 25 |
| Sirolimus-d3 | [M+Na]⁺ 939.5 | 885.4 | 25 |
This configuration exploits the 7-Da mass shift between temsirolimus and its deuterated counterpart, eliminating spectral interference while maintaining identical retention times (±0.1 min). The method demonstrates exceptional precision (<10.4% CV) and accuracy (<12.1% RE) across validation runs, underscoring the analytical robustness conferred by strategic deuteration [10]. Beyond quantification, deuterated standards facilitate in situ metabolic studies by preserving mass differences in circulating metabolites, enabling high-resolution mapping of biotransformation pathways for next-generation mTOR inhibitors.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5